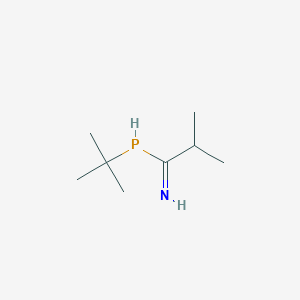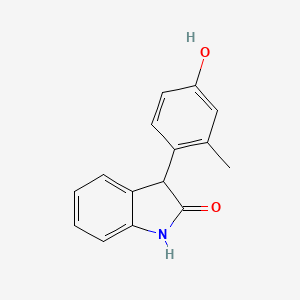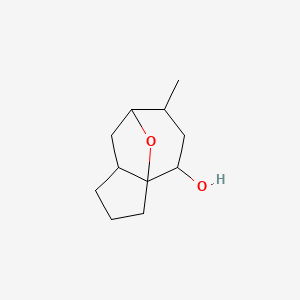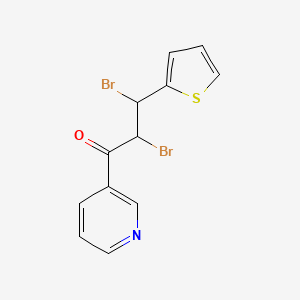![molecular formula C14H14N4O B14381770 (E,E)-1,1'-Oxybis[(4-methylphenyl)diazene] CAS No. 90238-04-3](/img/structure/B14381770.png)
(E,E)-1,1'-Oxybis[(4-methylphenyl)diazene]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E,E)-1,1’-Oxybis[(4-methylphenyl)diazene] is an organic compound characterized by the presence of two diazene groups connected through an oxygen atom and substituted with methyl groups on the phenyl rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E,E)-1,1’-Oxybis[(4-methylphenyl)diazene] typically involves the reaction of 4-methylphenylhydrazine with an oxidizing agent in the presence of a catalyst. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired diazene linkage. Common oxidizing agents used in this synthesis include hydrogen peroxide and sodium hypochlorite.
Industrial Production Methods
Industrial production of (E,E)-1,1’-Oxybis[(4-methylphenyl)diazene] may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often incorporating advanced purification techniques such as recrystallization and chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
(E,E)-1,1’-Oxybis[(4-methylphenyl)diazene] undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex azo compounds.
Reduction: Reduction reactions can break the diazene linkages, leading to the formation of amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in an inert atmosphere.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions include various substituted azo compounds, amines, and halogenated derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(E,E)-1,1’-Oxybis[(4-methylphenyl)diazene] has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex azo compounds and dyes.
Biology: Investigated for its potential as a biological stain and in the study of enzyme-catalyzed reactions.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of pigments, dyes, and as a stabilizer in various polymer formulations.
Mecanismo De Acción
The mechanism of action of (E,E)-1,1’-Oxybis[(4-methylphenyl)diazene] involves its interaction with molecular targets such as enzymes and receptors. The diazene groups can participate in redox reactions, influencing cellular processes and pathways. The compound’s effects are mediated through its ability to form reactive intermediates that can modify biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
Azobenzene: Similar in structure but lacks the oxygen linkage.
4,4’-Dihydroxyazobenzene: Contains hydroxyl groups instead of methyl groups.
1,1’-Oxybis(4-chlorophenyl)diazene: Substituted with chlorine atoms instead of methyl groups.
Uniqueness
(E,E)-1,1’-Oxybis[(4-methylphenyl)diazene] is unique due to its specific substitution pattern and the presence of an oxygen linkage, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be suitable.
Propiedades
Número CAS |
90238-04-3 |
|---|---|
Fórmula molecular |
C14H14N4O |
Peso molecular |
254.29 g/mol |
Nombre IUPAC |
(4-methylphenyl)-[(4-methylphenyl)diazenyl]oxydiazene |
InChI |
InChI=1S/C14H14N4O/c1-11-3-7-13(8-4-11)15-17-19-18-16-14-9-5-12(2)6-10-14/h3-10H,1-2H3 |
Clave InChI |
RGBNVIJCEPEBBZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N=NON=NC2=CC=C(C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methyl-2,3,4,5,6,7,8,9,10,11-decahydrocycloocta[b]oxepine](/img/structure/B14381702.png)
![{4-[(E)-{4-[Bis(2-cyanoethyl)amino]phenyl}diazenyl]phenyl}ethene-1,1,2-tricarbonitrile](/img/structure/B14381707.png)


![1,3-Diethyl-5-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14381717.png)
![3-[Decyl(propyl)amino]propan-1-OL](/img/structure/B14381718.png)
![2,2,2-Trifluoro-N-[2-(1-methyl-2,5-dioxocyclopentyl)ethyl]acetamide](/img/structure/B14381725.png)
![1,1'-[1,4-Phenylenebis(oxy)]bis(4-nonylbenzene)](/img/structure/B14381732.png)
![1-{8-(Benzyloxy)-2-[6-(benzyloxy)hexyl]octyl}-1H-imidazole](/img/structure/B14381734.png)
![4-Ethoxy-2-methyl-N-[4-(trifluoromethyl)phenyl]aniline](/img/structure/B14381736.png)

![1-[4-(2-Methyl-5-nitro-1H-benzimidazol-1-yl)phenyl]ethan-1-one](/img/structure/B14381756.png)
![N-(1-azabicyclo[2.2.2]octan-3-yl)-4-fluorobenzamide;oxalic acid](/img/structure/B14381767.png)
